molecular formula C16H12N2O10 B14147993 2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate CAS No. 150673-50-0

2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate

Cat. No.: B14147993
CAS No.: 150673-50-0
M. Wt: 392.27 g/mol
InChI Key: IQVNUQCXVSYPQO-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate is a chemical compound with the molecular formula C18H16N2O10. It is characterized by the presence of nitrophenyl groups and carbonate linkages, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with ethylene carbonate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-nitrophenol+ethylene carbonate2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate\text{4-nitrophenol} + \text{ethylene carbonate} \rightarrow \text{this compound} 4-nitrophenol+ethylene carbonate→2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The carbonate linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the carbonate linkages under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbonate derivatives.

Scientific Research Applications

2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate involves its interaction with molecular targets through its nitrophenyl and carbonate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modulation of their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenoxy)ethanol: Similar in structure but lacks the carbonate linkage.

    4-nitrophenyl carbonate: Contains the carbonate group but lacks the ethylene linkage.

    4-nitrophenyl acetate: Similar nitrophenyl group but different ester linkage.

Uniqueness

2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate is unique due to the presence of both nitrophenyl and carbonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various scientific fields make it a compound of significant interest.

Properties

CAS No.

150673-50-0

Molecular Formula

C16H12N2O10

Molecular Weight

392.27 g/mol

IUPAC Name

2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C16H12N2O10/c19-15(27-13-5-1-11(2-6-13)17(21)22)25-9-10-26-16(20)28-14-7-3-12(4-8-14)18(23)24/h1-8H,9-10H2

InChI Key

IQVNUQCXVSYPQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Related CAS

150673-50-0

Origin of Product

United States

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